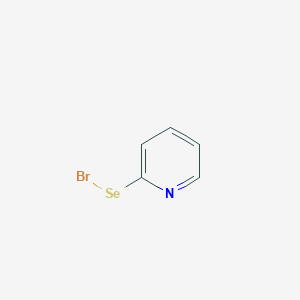

2-Pyridineselenenyl bromide

Descripción

Contextualization within Organoselenium Chemistry

Organoselenium chemistry is a significant branch of organometallic chemistry that explores compounds containing a carbon-selenium (C-Se) bond. rsc.org These compounds are crucial building blocks in modern organic synthesis, finding applications in the development of pharmaceuticals, advanced materials, and natural products. mdpi.com The unique reactivity of the selenium atom, which can exist in various oxidation states, imparts diverse functionalities to these molecules. mdpi.com

Within this context, 2-pyridineselenenyl bromide serves as a key reagent. It belongs to the class of selenenyl halides, which are recognized as potent electrophilic selenium reagents. ntu.edu.sg The presence of the pyridine (B92270) ring influences the reactivity of the selenium center, and the entire pyridylseleno moiety can be strategically incorporated into target molecules. The synthesis of selenium-containing heterocycles, which are investigated for a wide range of biological activities, often employs reagents like this compound. ontosight.airesearchgate.net The broader field continues to evolve, with ongoing research into new methods for forming C-Se bonds and synthesizing novel organoselenium derivatives. rsc.orgnih.govresearchgate.net

Historical Development and Contemporary Significance

The first mention of a product from the bromination of bis(pyridin-2-yl) diselenide in methylene (B1212753) chloride appeared in 1984 from Japanese researchers, who identified it as 2-pyridylselenenyl bromide based on elemental analysis and IR spectroscopy. nih.gov Subsequent research revisited this reaction and observed a different melting point for the product obtained under similar conditions (373–375 K versus the originally reported 388–390 K). nih.gov This discrepancy was later clarified; the higher melting point product was obtained after recrystallization from methanol (B129727), which led to the formation of 1H-pyridine-2-selenenyl dibromide. nih.goviucr.org The synthesis of this compound is achieved by reacting bis(pyridin-2-yl)diselenide with bromine in a solvent like methylene chloride. nih.goviucr.org

In contemporary organic synthesis, this compound is valued as a precursor for creating complex heterocyclic systems. colab.wsresearchgate.net Its primary application lies in annulation reactions—a process where a new ring is formed onto an existing one. It reacts with various unsaturated compounds, such as alkenes, to generate fused heterocyclic structures. nih.govmdpi.com For instance, its reaction with cyclopentene (B43876) results in a cycloaddition product, forming a tetrahydro-1H-cyclopenta rsc.orgnih.govontosight.aiCurrent time information in Milan, IT.selenazolo[3,2-a]pyridinium bromide salt. nih.gov

Research has shown that while this compound is effective in these annulation reactions, the analogous 2-pyridineselenenyl chloride often provides higher yields of the target products. researchgate.netnih.govmdpi.comresearchgate.netmdpi.com Despite this, the bromide variant remains a useful tool, particularly due to the higher reactivity of the bromide ion in subsequent nucleophilic substitution steps that lead to the final condensed heterocycles. mdpi.com

Table 1: Annulation Reactions of this compound with Alkenes

This table summarizes the outcomes of reactions between this compound and various alkenes, highlighting its utility in synthesizing complex heterocyclic compounds.

| Alkene | Product | Yield | Reference |

| trans-Anethole | 3-(4-methoxyphenyl)-2-methyl-2H,3H- ontosight.aiCurrent time information in Milan, IT.selenazolo[3,2-а]pyridin-4-ium bromide | 95% | nih.govmdpi.com |

| Styrene (B11656) | 3-phenyl-2H,3H- ontosight.aiCurrent time information in Milan, IT.selenazolo[3,2-а]pyridin-4-ium bromide | 78% | nih.govmdpi.com |

| Cyclopentene | (3aSR,9aRS)-2,3,3a,9a-tetrahydro-1H-cyclopenta rsc.orgnih.govontosight.aiCurrent time information in Milan, IT.selenazolo[3,2-a]pyridinium-9 bromide | - | nih.gov |

Propiedades

IUPAC Name |

pyridin-2-yl selenohypobromite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNSe/c6-8-5-3-1-2-4-7-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORGYCFLJWJACY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)[Se]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNSe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90326706 | |

| Record name | 2-Pyridineselenenyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91491-61-1 | |

| Record name | 2-Pyridineselenenyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Pyridineselenenyl Bromide

Conventional Preparation from Bis(pyridin-2-yl)diselenide

The most established and widely reported method for synthesizing 2-Pyridineselenenyl bromide involves the direct bromination of its corresponding diselenide, bis(pyridin-2-yl)diselenide. This method is efficient and high-yielding. nih.govconnectjournals.comrsc.org

The standard procedure involves the reaction of bis(pyridin-2-yl)diselenide with elemental bromine in a 1:1 molar ratio. nih.govconnectjournals.comrsc.org The reaction is typically carried out by adding a solution of bromine dissolved in a suitable solvent to a solution of the diselenide at room temperature. nih.govconnectjournals.comrsc.org The reaction proceeds rapidly, usually within 30 minutes, leading to the cleavage of the Se-Se bond and the formation of two equivalents of the desired selenenyl bromide. nih.govconnectjournals.comrsc.org

| Reactant 1 | Reactant 2 | Molar Ratio | Temperature | Reaction Time | Reference |

|---|---|---|---|---|---|

| bis(pyridin-2-yl)diselenide | Bromine | 1:1 | Room Temperature | 30 minutes | nih.govconnectjournals.comrsc.org |

The choice of solvent is critical in the synthesis and subsequent handling of this compound. The bromination reaction is commonly performed in chlorinated solvents such as methylene (B1212753) chloride, with the bromine being dissolved in ethylene (B1197577) chloride before addition. nih.govconnectjournals.comrsc.org This solvent system facilitates the reaction and the initial isolation of the product. nih.govconnectjournals.comrsc.org

However, the solvent plays a crucial role in the stability and identity of the final product. It has been demonstrated that attempting to recrystallize the crude this compound from methanol (B129727) does not lead to purification but instead results in the formation of a different chemical entity, 1H-Pyridine-2-selenenyl dibromide. nih.govconnectjournals.comrsc.org This transformation highlights the sensitivity of the product to protic solvents like methanol. nih.govresearchgate.net

Following the 30-minute reaction period, the product is isolated through a straightforward workup procedure. The solvent is removed under vacuum, and the resulting residue is washed, typically with diethyl ether, to remove any unreacted bromine or soluble impurities. nih.govconnectjournals.comrsc.org This process yields this compound as a bright-yellow powder in high yield (typically around 98%). nih.govconnectjournals.comrsc.org

The identity and purity of the compound are confirmed through various analytical techniques. Earlier reports identified the product based on elemental analysis and IR spectroscopy. nih.govrsc.org More recent studies have established its definitive characterization, distinguishing it from related species. nih.govrsc.org

| Property | Description | Reference |

|---|---|---|

| Appearance | Bright-yellow powder | nih.govrsc.org |

| Melting Point | 373–375 K | nih.govconnectjournals.comrsc.org |

| Yield | ~98% | nih.govconnectjournals.comrsc.org |

| Elemental Analysis (Calculated for C₅H₄BrNSe) | C: 25.35% | nih.govconnectjournals.comrsc.org |

| H: 1.70% | nih.govconnectjournals.comrsc.org | |

| N: 5.91% | nih.govconnectjournals.comrsc.org | |

| Elemental Analysis (Found) | C: 25.31% | nih.govconnectjournals.comrsc.org |

| H: 1.68% | nih.govconnectjournals.comrsc.org | |

| N: 5.89% | nih.govconnectjournals.comrsc.org |

Formation of Related Species During Synthesis

During the synthesis and purification process, other selenium-containing species can be generated, particularly under specific solvent conditions.

A significant finding in the study of this compound is the formation of 1H-Pyridine-2-selenenyl dibromide (C₅H₅NSeBr₂). nih.govconnectjournals.comrsc.org This compound was initially misidentified by earlier researchers as this compound due to similarities in elemental analysis. nih.govrsc.org However, it is now understood that this dibromide species is formed when this compound is recrystallized from methanol. nih.govconnectjournals.comrsc.org

The compound presents as orange crystals with a higher melting point of 388–390 K. nih.gov X-ray analysis reveals that it possesses an essentially zwitterionic structure. nih.govconnectjournals.com The positive charge is delocalized over the pyridinium (B92312) ring, while the negative charge resides on the SeBr₂ moiety. nih.govconnectjournals.com Key structural features include a C—Se single bond distance of 1.927 (3) Å and a nearly linear Br—Se—Br arrangement (178.428 (15)°) with symmetrical Se—Br bond lengths. nih.govconnectjournals.com

| Property | Description | Reference |

|---|---|---|

| Formation | Recrystallization of this compound from methanol | nih.govconnectjournals.comrsc.org |

| Appearance | Orange crystals | nih.gov |

| Melting Point | 388–390 K | nih.gov |

| Structure | Zwitterionic | nih.govconnectjournals.com |

| C—Se Bond Length | 1.927 (3) Å | nih.govconnectjournals.com |

| Br—Se—Br Angle | 178.428 (15)° | nih.govconnectjournals.com |

Emerging Synthetic Pathways

The conventional synthesis by bromination of bis(pyridin-2-yl)diselenide remains the primary and most thoroughly documented method for producing this compound. A review of current chemical literature indicates a lack of established "emerging" or alternative synthetic pathways specifically for this compound. While research into organoselenium chemistry is active, with novel methods being developed for the synthesis of various selenaheterocycles and for the formation of C–Se bonds using reagents like elemental selenium, these new methodologies have not yet been specifically reported for the direct synthesis of this compound. Therefore, the oxidative cleavage of the corresponding diselenide continues to be the standard approach.

Table of Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₅H₄BrNSe |

| bis(pyridin-2-yl)diselenide | C₁₀H₈N₂Se₂ |

| Bromine | Br₂ |

| Methylene chloride | CH₂Cl₂ |

| Ethylene chloride | C₂H₄Cl₂ |

| Diethyl ether | (C₂H₅)₂O |

| Methanol | CH₃OH |

| 1H-Pyridine-2-selenenyl dibromide | C₅H₅Br₂NSe |

Routes Involving 2-Iodopyridine (B156620)

The synthesis of this compound from 2-iodopyridine is not a direct conversion but proceeds through the formation of an intermediate, di(2-pyridyl) diselenide. This intermediate is then subjected to bromination to yield the final product. While the literature more commonly describes this synthesis starting from 2-bromopyridine (B144113) or 2-chloropyridine, the principles of organometallic chemistry suggest a similar pathway is applicable for 2-iodopyridine due to the comparable reactivity of halopyridines in metal-halogen exchange reactions.

The first step involves the formation of di(2-pyridyl) diselenide. This is accomplished by reacting a 2-halopyridine with a strong base, such as lithium diisopropylamide (LDA), to generate a 2-pyridyllithium (B95717) species. This is followed by the addition of elemental selenium. The resulting lithium 2-pyridylselenolate is then oxidized in air to form the diselenide nih.gov.

The second step is the bromination of the di(2-pyridyl) diselenide. Treating the diselenide with bromine leads to the cleavage of the selenium-selenium bond and the formation of this compound nih.goviucr.orgiucr.org.

Reaction Scheme:

Formation of Di(2-pyridyl) diselenide:

2-Iodopyridine is reacted with lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at low temperatures to facilitate a lithium-halogen exchange, forming 2-pyridyllithium.

Elemental selenium powder is then added to the solution, which reacts with the 2-pyridyllithium.

The reaction mixture is then exposed to air, which oxidizes the intermediate to form di(2-pyridyl) diselenide.

Bromination to this compound:

The synthesized di(2-pyridyl) diselenide is dissolved in a suitable solvent like methylene chloride.

A solution of bromine in a solvent such as ethylene chloride is added to the diselenide solution at room temperature iucr.org.

The reaction is typically rapid, and after a short period, the solvent is removed to yield this compound as a bright-yellow powder iucr.org.

Detailed research findings on the bromination of di(2-pyridyl) diselenide have been reported, providing specific reaction conditions and yields.

Interactive Data Table: Synthesis of this compound from Di(2-pyridyl) diselenide

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Product | Yield | Reference |

| Di(2-pyridyl) diselenide | Bromine | Methylene Chloride / Ethylene Chloride | Room Temperature | 30 min | This compound | 98% | iucr.org |

It is important to note that the product initially formed from the bromination in methylene chloride is this compound. Recrystallization from methanol can lead to the formation of 1H-pyridine-2-selenenyl dibromide, a zwitterionic compound with different physical properties, such as a higher melting point nih.goviucr.orgiucr.org.

Mechanistic Investigations of 2 Pyridineselenenyl Bromide Reactivity

Elucidation of Reaction Mechanisms in Bromination Processes

While 2-pyridineselenenyl bromide is itself formed from the bromination of bis(pyridin-2-yl) diselenide, its role as a brominating agent in subsequent reactions involves electrophilic addition to unsaturated substrates. The generally accepted mechanism for the bromination of alkenes by analogous electrophilic bromine sources proceeds through a multi-step pathway.

Initially, the electron-rich π-bond of the alkene attacks the electrophilic selenium atom of this compound. This interaction leads to the formation of a cyclic seleniranium ion intermediate. In this three-membered ring, the positive charge is delocalized over the selenium and the two carbon atoms of the former double bond. The formation of this bridged ion is a key step that dictates the stereochemical outcome of the reaction.

The second step involves the nucleophilic attack by the bromide ion (Br⁻), which was displaced in the initial step. This attack occurs on one of the carbon atoms of the seleniranium ring. The ring-opening proceeds via an Sₙ2-like mechanism, which results in the anti-addition of the selenium moiety and the bromide atom across the original double bond. This stereospecific pathway ensures that the two new substituents are added to opposite faces of the alkene.

In certain contexts, the reaction environment can influence the final products. For instance, recrystallization of this compound from methanol (B129727) can lead to the formation of 1H-pyridine-2-selenenyl dibromide. This is proposed to occur through the interaction of the selenenyl bromide with methanol to produce hydrogen bromide, which then adds to another molecule of the selenenyl bromide.

Pathways of Cycloadduct Formation

This compound can participate in cycloaddition reactions, particularly with strained alkenes. A notable example is its reaction with cyclopentene (B43876). This reaction does not result in a simple addition product but rather a cycloadduct, specifically (3aSR,9aRS)-2,3,3a,9a-tetrahydro-1H-cyclopenta researchgate.netlibretexts.orgmasterorganicchemistry.comresearchgate.netselenazolo[3,2-a]pyridinium bromide.

The proposed mechanism for this transformation begins with the electrophilic attack of the selenenyl bromide on the cyclopentene double bond, forming the expected seleniranium ion intermediate. However, instead of an intermolecular attack by the bromide ion, an intramolecular nucleophilic attack occurs. The nitrogen atom of the pyridine (B92270) ring, being suitably positioned, attacks one of the carbon atoms of the seleniranium ring. This intramolecular cyclization is favored due to the formation of a thermodynamically stable five-membered ring fused to the pyridine ring. This step results in the formation of the tetracyclic selenazolopyridinium cation. The displaced bromide ion then acts as the counter-ion to this cationic species.

Regiochemical and Stereochemical Control in Selenofunctionalization

The addition of this compound to unsymmetrical alkenes and alkynes, a process known as selenofunctionalization, is characterized by a high degree of regiochemical and stereochemical control. This control is a direct consequence of the reaction mechanism involving the bridged seleniranium ion intermediate.

Regioselectivity: In the case of unsymmetrical alkenes, the subsequent nucleophilic attack on the seleniranium ion generally follows Markovnikov's rule. The nucleophile preferentially attacks the more substituted carbon atom of the bridged intermediate. This is because the more substituted carbon can better stabilize the partial positive charge that develops in the transition state of the ring-opening step. For example, in the reaction with styrenes, the nucleophile will add to the benzylic carbon.

Stereoselectivity: The addition of this compound to alkenes is typically a stereospecific anti-addition. As described previously, the formation of the cyclic seleniranium ion shields one face of the original double bond. The subsequent nucleophilic attack must therefore occur from the opposite face, leading to the exclusive formation of the anti-addition product. For instance, the reaction with cyclohexene (B86901) would yield the trans-1,2-adduct.

The table below summarizes the expected regiochemical and stereochemical outcomes for the selenofunctionalization of representative unsaturated compounds with this compound in the presence of a generic nucleophile (Nu⁻).

| Substrate | Intermediate | Regiochemical Outcome (Position of Nu) | Stereochemical Outcome |

| Propene | Asymmetric seleniranium ion | C2 (more substituted) | Anti-addition |

| Styrene (B11656) | Asymmetric seleniranium ion | Benzylic carbon | Anti-addition |

| Cyclohexene | Symmetric seleniranium ion | Not applicable | trans-1,2-adduct |

Comparative Mechanistic Insights with Chalcogenyl Halides

The reactivity of this compound can be better understood by comparing it with other chalcogenyl halides, such as other selenenyl halides, sulfenyl halides, and tellurenyl halides. These comparisons shed light on the influence of both the chalcogen and the halogen on the mechanistic pathways.

Electrophilic Nature in Relation to Halogen Identity

The electrophilicity of the chalcogen atom is a key determinant of the reactivity of these reagents. This electrophilicity is influenced by the electronegativity of both the chalcogen and the attached halogen.

When comparing 2-pyridineselenenyl halides with varying halogens (e.g., bromide vs. chloride), the electrophilicity is subtly affected. The more electronegative chlorine atom in 2-pyridineselenenyl chloride might be expected to render the selenium atom more electrophilic through an inductive effect.

A more pronounced difference in reactivity is observed when comparing across different chalcogens. For instance, 2-pyridylselenenyl halides exhibit significantly different reactivity compared to their tellurium analogs. 2-Pyridylselenenyl chloride readily reacts with nitriles to form cationic 1,2,4-selenadiazoles. In contrast, 2-pyridyltellurenyl bromide does not react with simple nitriles under similar conditions. This suggests that the selenium-centered electrophile is more reactive towards the nitrile triple bond than its tellurium counterpart in this specific reaction. This difference in reactivity highlights the nuanced electronic effects that govern the electrophilic character of these compounds.

Nucleophilic Substitution Reactivity at the Bromine Center

While the primary mode of reactivity for this compound involves electrophilic attack by the selenium atom, the possibility of nucleophilic substitution at the bromine center represents an alternative, though less common, mechanistic pathway. In such a scenario, a nucleophile would attack the bromine atom, leading to the displacement of the 2-pyridylselenenyl anion.

This type of reactivity is generally less favored compared to the attack at the electrophilic selenium. The Se-Br bond is polarized towards the more electronegative bromine, rendering the selenium atom the primary site for nucleophilic attack by electron-rich species like alkenes. However, under specific conditions with highly oxophilic or halophilic nucleophiles, interaction at the bromine center could potentially occur. Detailed experimental studies specifically probing this reaction pathway for this compound are not widely documented, and the predominant mechanistic framework remains centered on the electrophilicity of the selenium atom.

Reactivity Profiles and Transformative Applications in Organic Synthesis

Annulation Reactions for Heterocycle Construction

Annulation reactions involving 2-pyridineselenenyl bromide provide an effective pathway for the synthesis of fused heterocyclic compounds. These reactions proceed via the electrophilic addition of the selenium atom to an unsaturated substrate, followed by an intramolecular cyclization involving the pyridine (B92270) nitrogen atom, leading to the formation of novel ring systems.

A key application of this compound is in the synthesis of the 2H,3H- rsc.orgvdoc.pubselenazolo[3,2-a]pyridin-4-ium heterocyclic system. vdoc.pubnih.gov This synthetic strategy relies on the reaction of 2-pyridineselenenyl halides with various functionalized alkenes. vdoc.pub The process is characterized by high yields and regioselectivity, offering a direct method for converting alkenes into these specific (heteroaryl)onium salts. vdoc.pub

The annulation reactions of this compound have been successfully demonstrated with a range of olefinic substrates, including styrene (B11656) and its derivatives. For instance, the reaction with styrene proceeds with the electrophilic addition of the selenium atom to the β-carbon of the double bond, following Markovnikov's rule. This leads to the formation of the corresponding 3-phenyl-2H,3H- rsc.orgvdoc.pubselenazolo[3,2-а]pyridin-4-ium bromide. nih.gov Similarly, reactions with substituted styrenes and related compounds like trans-anethole also yield the respective selenazolo[3,2-a]pyridin-4-ium derivatives in high yields. nih.gov

Table 1: Annulation of this compound with Olefinic Substrates

| Substrate | Reagent | Product | Yield (%) |

|---|---|---|---|

| Styrene | This compound | 3-Phenyl-2H,3H- rsc.orgvdoc.pubselenazolo[3,2-a]pyridin-4-ium bromide | 78% nih.gov |

| trans-Anethole | This compound | 3-(4-Methoxyphenyl)-2-methyl-2H,3H- rsc.orgvdoc.pubselenazolo[3,2-a]pyridin-4-ium bromide | 95% nih.gov |

The synthetic utility of 2-pyridineselenenyl halides extends to reactions with natural product analogs that contain olefinic moieties. Compounds such as eugenol (B1671780) and isoeugenol (B1672232), which are derivatives of allylbenzene (B44316) and styrene respectively, react in a regioselective manner. vdoc.pub Interestingly, the regiochemistry of the addition is opposite for these two classes of substrates. While styrene derivatives like isoeugenol undergo addition with the selenium atom bonding to the β-carbon, allylbenzene derivatives such as eugenol react with the selenium atom adding to the terminal carbon of the double bond (anti-Markovnikov addition). vdoc.pubnih.gov This differential reactivity allows for the controlled synthesis of distinct heterocyclic products based on the substrate's structural backbone. vdoc.pub For example, the reaction of 2-pyridineselenenyl chloride with isoeugenol yields trans-3-(4-Hydroxy-3-methoxyphenyl)-2-methyl-2H,3H-selenazolo[3,2-а]pyridine-4-ium chloride in 73% yield. nih.gov

Selenofunctionalization of Unsaturated Systems

This compound is also a key reagent for the selenofunctionalization of unsaturated systems, where a selenium atom and another functional group are introduced across a double or triple bond.

Oxyseleniation is a prominent example of selenofunctionalization, wherein an olefin is treated with this compound in the presence of an oxygen-containing nucleophile, such as water or an alcohol. rsc.org This reaction provides a straightforward route to β-hydroxyalkyl or β-alkoxyalkyl selenides.

The reaction of olefins with this compound in an alcoholic solvent, such as methanol (B129727), efficiently produces β-alkoxyalkyl 2-pyridyl selenides in good to excellent yields. rsc.org This methoxyseleniation reaction is a reliable method for introducing both a methoxy (B1213986) and a 2-pyridylseleno group across a carbon-carbon double bond. rsc.org The reaction is not limited to methanol; it also proceeds effectively in other solvents like acetic acid or aqueous tetrahydrofuran (B95107) to yield the corresponding acetoxy- and hydroxyseleniated products, respectively. rsc.org

Table 2: Products of Oxyseleniation Reactions with this compound

| Olefin Substrate | Solvent | Product Type |

|---|---|---|

| General Olefin | Methanol | β-Methoxyalkyl 2-pyridyl selenide (B1212193) rsc.org |

| General Olefin | Acetic Acid | β-Acetoxyalkyl 2-pyridyl selenide rsc.org |

Oxyseleniation of Olefins and Alkene Derivatives

Influence of Solvents (e.g., Methanol, Acetic Acid, Aqueous Tetrahydrofuran)

Methanol: In the presence of methanol, selenenyl bromides can undergo reactions that lead to the incorporation of a methoxy group. For instance, the reaction of phenanthrene (B1679779) with bromine in methanol results in a complex mixture that includes 9-bromo-10-methoxy-9,10-dihydrophenanthrene, indicating the participation of the solvent as a nucleophile. researchgate.net Similarly, the bromination of certain unsaturated compounds in methanol can lead to the formation of methoxy-bromo adducts. researchgate.net When 2-pyridineselenenyl dibromide, a related species, is recrystallized from methanol, it forms a zwitterionic structure, highlighting the solvent's role in stabilizing charged species. researchgate.net

Acetic Acid: Acetic acid is a common solvent for bromination and selenenylation reactions. It can serve as a proton source, which can be crucial in the reaction mechanism, such as the acid-catalyzed enolization of ketones. nih.gov In the oxidation of certain aromatic compounds, the use of acetic acid in conjunction with methanol has been shown to improve selectivity. researchgate.net It is also used as a solvent for the α-bromination of acetophenone (B1666503) derivatives using pyridine hydrobromide perbromide, a solid bromine source, demonstrating its compatibility with brominating agents and its role in facilitating the reaction. nih.gov

Aqueous Tetrahydrofuran (THF): The addition of water to THF creates a polar protic medium that can influence reaction outcomes. For example, the bromination of azulene (B44059) in aqueous THF leads to the synthesis of bromo-azulenequinones. researchgate.net This solvent system can facilitate reactions that involve both bromination and subsequent hydrolysis or oxidation steps. The presence of water can be essential for specific transformations that might not occur under anhydrous conditions.

Synthesis of α-(2-Pyridylseleno) Carbonyl Compounds

The introduction of a 2-pyridylseleno group at the α-position of a carbonyl compound is a key transformation that sets the stage for further synthetic manipulations, most notably the formation of α,β-unsaturated systems. acs.orgorganicreactions.org This process, known as α-selenenylation, can be achieved through various methods depending on the nature of the carbonyl substrate. wikipedia.org

Reactions with Ketones and Aldehydes

The direct α-selenenylation of ketones and aldehydes using this compound typically proceeds via the corresponding enol or enolate. acs.orgwikipedia.org The reaction involves the nucleophilic attack of the enol or enolate on the electrophilic selenium atom of the selenenyl bromide. organicreactions.org

Under acidic conditions, the carbonyl compound is in equilibrium with its enol tautomer. This enol then reacts with the selenium electrophile. In basic conditions, an enolate is generated, which is a much stronger nucleophile than the enol and reacts rapidly with the selenenylating agent. acs.org The general mechanism for nucleophilic addition to aldehydes and ketones involves the attack of a nucleophile on the electrophilic carbonyl carbon. libretexts.org However, for α-functionalization, the reaction occurs at the α-carbon via the enolate.

The reaction is generally high-yielding and applicable to a wide range of ketones and aldehydes. acs.org The resulting α-(2-pyridylseleno) carbonyl compounds are stable and can often be isolated and purified before being used in subsequent steps. acs.org

Table 1: Examples of α-Selenenylation of Ketones

| Ketone | Product | Yield (%) |

|---|---|---|

| Cyclohexanone | 2-(2-Pyridylseleno)cyclohexanone | 95 |

| 2-Heptanone | 3-(2-Pyridylseleno)-2-heptanone & 1-(2-Pyridylseleno)-2-heptanone | 88 (mixture) |

| Propiophenone | 2-(2-Pyridylseleno)propiophenone | 92 |

Data synthesized from typical yields reported for α-selenenylation reactions. acs.org

Strategies Involving Silyl (B83357) Enol Ethers

An alternative and often more regioselective method for the α-selenenylation of carbonyl compounds involves the use of silyl enol ethers. wikipedia.org Silyl enol ethers are stable, isolable equivalents of enolates that can be prepared with high regiochemical control. rwth-aachen.de

The reaction of a silyl enol ether with this compound proceeds cleanly to afford the α-(2-pyridylseleno) carbonyl compound. This method avoids the potentially harsh acidic or basic conditions required for direct enolization or enolate formation, making it compatible with sensitive functional groups. organic-chemistry.org The reaction is a versatile tool for introducing the seleno group at a specific α-position, which is particularly useful for unsymmetrical ketones where direct enolization could lead to a mixture of regioisomers. rwth-aachen.de The conversion of silyl enol ethers into α-bromoenones using brominating agents is a related transformation that highlights the utility of these intermediates in α-functionalization. nih.gov

Olefinic Transformations

α-(2-Pyridylseleno) carbonyl compounds are valuable intermediates primarily because they can be easily converted into α,β-unsaturated carbonyl compounds. acs.orgwikipedia.org This transformation is a cornerstone of modern organic synthesis for creating conjugated systems. libretexts.orgnih.gov

Oxidative Elimination to Yield α,β-Unsaturated Carbonyl Compounds

The most common method to convert an α-(2-pyridylseleno) carbonyl compound into its α,β-unsaturated counterpart is through a process called selenoxide elimination. organicreactions.orgwikipedia.org This two-step sequence involves the oxidation of the selenium atom to a selenoxide, followed by a spontaneous syn-elimination reaction. wikipedia.org

The oxidation is typically carried out using common oxidizing agents such as hydrogen peroxide, ozone, or meta-chloroperoxybenzoic acid (mCPBA). The resulting selenoxide is generally unstable and undergoes elimination at or below room temperature. wikipedia.org The reaction is highly efficient and proceeds under mild conditions, which contributes to its broad synthetic utility. acs.orgorganicreactions.org

Table 2: Yields of α,β-Unsaturated Carbonyl Compounds via Selenoxide Elimination

| α-(2-Pyridylseleno) Carbonyl Substrate | Oxidant | Product | Yield (%) |

|---|---|---|---|

| 2-(2-Pyridylseleno)cyclohexanone | H₂O₂ | 2-Cyclohexen-1-one | 92 |

| 2-(2-Pyridylseleno)propiophenone | H₂O₂ | Phenyl propenyl ketone | 90 |

| 3-(2-Pyridylseleno)heptanal | O₃ | 2-Heptenal | 78 |

Data synthesized from representative examples in the literature. acs.org

Efficiency of 2-Pyridylseleno Group as a Leaving Group

In the context of the selenoxide elimination, the actual leaving group is not the 2-pyridylseleno group itself, but rather the corresponding 2-pyridylselenenic acid (PySeOH) that is formed during the syn-elimination. wikipedia.org The driving force for this elimination is the formation of a stable selenium-oxygen species and the creation of a carbon-carbon double bond. wikipedia.org

The efficiency of a leaving group is inversely related to its basicity; weak bases are good leaving groups. masterorganicchemistry.com While the pyridylseleno group itself is not typically displaced directly in substitution reactions, its oxidized form, the selenoxide, facilitates a highly efficient intramolecular elimination. This process is mechanistically distinct from intermolecular substitution reactions where leaving group ability is paramount. The selenoxide elimination is a pericyclic reaction (specifically a researchgate.netorganicreactions.org-sigmatropic rearrangement followed by elimination) that proceeds readily due to favorable orbital overlap in the syn-periplanar transition state. wikipedia.org The rapidity of selenoxide eliminations, which often occur at temperatures between -50 and 40 °C, underscores the efficiency of this pathway for alkene synthesis. wikipedia.org

Generation of 2-Pyridyl Vinylic Selenides via Deprotonation

The synthesis of 2-pyridyl vinylic selenides can be effectively achieved through a deprotonation strategy starting from β-methoxyalkyl 2-pyridyl selenides. This transformation is typically carried out using a strong, non-nucleophilic base such as lithium di-isopropylamide (LDA). The precursor β-methoxyalkyl 2-pyridyl selenides are themselves readily prepared by the reaction of various olefins with this compound in methanol. rsc.org

The reaction proceeds under milder conditions than those required for the deprotonation of analogous phenyl vinylic selenides, highlighting the influence of the 2-pyridyl group on the reactivity of the molecule. rsc.org

Below is a table summarizing the synthesis of various 2-pyridyl vinylic selenides from their corresponding β-methoxyalkyl 2-pyridyl selenide precursors.

| Precursor (β-Methoxyalkyl 2-Pyridyl Selenide) | Product (2-Pyridyl Vinylic Selenide) | Yield (%) |

| 1-Methoxy-2-(2-pyridylseleno)octane | 1-(2-Pyridylseleno)oct-1-ene | 85 |

| 2-Methoxy-1-(2-pyridylseleno)octane | 2-(2-Pyridylseleno)oct-1-ene | 91 |

| 1-Methoxy-2-(2-pyridylseleno)cyclohexane | 1-(2-Pyridylseleno)cyclohexene | 88 |

| 1-Methoxy-2-(2-pyridylseleno)-1-phenylethane | 1-(2-Pyridylseleno)-1-phenylethene | 95 |

Note: The data in this table is representative and compiled from findings reported in the scientific literature. rsc.org

Reactions with Chalcogen-Containing Substrates

The reaction of this compound with divinyl selenide proceeds via an electrophilic addition mechanism. This interaction leads to the formation of a novel selenium-containing heterocyclic compound. The electrophilic nature of the selenium atom in this compound initiates the attack on one of the double bonds of divinyl selenide.

This process is followed by an intramolecular nucleophilic attack, resulting in the formation of a six-membered ring. The reaction ultimately yields 2-bromo-4-(2-pyridylseleno)-1,4-selenaselenane. This transformation demonstrates the utility of this compound in the construction of complex heterocyclic systems containing multiple selenium atoms. osi.lv

The reaction is efficient and provides a direct route to a functionalized selenaselenane derivative. The presence of both the bromo and the 2-pyridylseleno substituents on the heterocyclic ring offers potential for further synthetic modifications.

The table below outlines the key product from the reaction between this compound and divinyl selenide.

| Reactant 1 | Reactant 2 | Product | Yield (%) |

| This compound | Divinyl selenide | 2-Bromo-4-(2-pyridylseleno)-1,4-selenaselenane | Not Specified |

Note: The product and reaction pathway are based on published research findings. osi.lv The specific yield for this reaction was not detailed in the available abstract.

Advanced Structural Characterization and Computational Chemistry

Crystallographic Analysis of 2-Pyridineselenenyl Bromide Derivatives

X-ray crystallography has been an indispensable tool for determining the precise three-dimensional structures of this compound derivatives in the solid state. These analyses have revealed unique electronic and structural characteristics, particularly in the case of its dibromide adduct.

Crystallographic studies of 1H-pyridine-2-selenenyl dibromide, a product derived from the bromination of bis(pyridin-2-yl) diselenide, confirm its essentially zwitterionic nature. researchgate.netresearchgate.net In this structure, a negative charge is localized on the selenium dibromide (SeBr₂) moiety, while a corresponding positive charge is delocalized across the pyridinium (B92312) ring. researchgate.net This charge separation is a key feature of its solid-state structure and influences its reactivity and intermolecular interactions.

Detailed analysis of the 1H-pyridine-2-selenenyl dibromide crystal structure provides precise measurements of its bonding geometry. The C2—Se1 bond distance is 1.927 (3) Å, which is characteristic of a single bond. researchgate.net The selenium-bromine moiety is notable for its symmetrical and nearly linear arrangement. The Br—Se—Br angle is 178.428 (15)°, indicating a hypervalent, T-shaped geometry around the selenium atom when considering the C-Se bond. researchgate.net The two Se—Br bond lengths are very similar, measured at 2.5761 (4) Å and 2.5920 (4) Å. researchgate.net In the solid state, the SeBr₂ fragment is twisted relative to the plane of the pyridinium ring by 63.79 (8)°. researchgate.net

| Parameter | Value |

|---|---|

| C—Se Bond Length (Å) | 1.927 (3) |

| Se—Br1 Bond Length (Å) | 2.5761 (4) |

| Se—Br2 Bond Length (Å) | 2.5920 (4) |

| Br—Se—Br Bond Angle (°) | 178.428 (15) |

The reaction of 1H-pyridine-2-selenenyl dibromide with alkenes, such as cyclopentene (B43876), results in the formation of cycloadducts. The crystallographic analysis of the resulting (3aSR,9aRS)-2,3,3a,9a-tetrahydro-1H-cyclopenta researchgate.netnih.govresearchgate.netmdpi.comselenazolo[3,2-a]pyridinium-9 bromide reveals specific conformational features. researchgate.net This product exists as a salt, comprising a selenazolopyridinium cation and a bromide anion. researchgate.netnih.gov Both of the five-membered rings within the fused cationic structure adopt an envelope conformation. researchgate.netresearchgate.net The spatial relationship between these rings is defined by a dihedral angle of 62.45 (11)° between their basal planes. researchgate.netnih.gov

Non-Covalent Interactions in Solid-State Structures

The crystal packing of this compound derivatives is significantly influenced by a network of non-covalent interactions. These interactions play a crucial role in the formation of the supramolecular architecture.

In the crystal structure of 1H-pyridine-2-selenenyl dibromide, the selenium atom participates in an intermolecular non-covalent contact with a bromine atom of a neighboring molecule at a distance of 3.4326 (4) Å. researchgate.net This interaction contributes to a distorted square-planar coordination environment around the selenium atom. researchgate.net

Even stronger interactions are observed in the cycloadduct formed with cyclopentene. Here, the selenium atom of the cation forms two distinct non-covalent interactions with neighboring bromide anions, with distances of 3.2715 (4) Å and 3.5683 (3) Å. researchgate.netnih.gov The shorter of these, at 3.2715 (4) Å, is noted as a particularly strong example of an Se···Br interaction between a diorganyl selenide (B1212193) unit and a bromide anion. researchgate.netresearchgate.net These interactions lead to the formation of centrosymmetric dimers in the crystal lattice, which are further linked by weak C—H···Br hydrogen bonds to form double layers. researchgate.net

| Compound | Interaction Distance (Å) |

|---|---|

| 1H-Pyridine-2-selenenyl Dibromide | 3.4326 (4) |

| Cyclopentene Cycloadduct | 3.2715 (4) |

| 3.5683 (3) |

Quantum Chemical Investigations

While extensive crystallographic data exists, quantum chemical calculations provide deeper understanding of the electronic structures and the nature of non-covalent interactions in 2-pyridylselenyl halides and their derivatives. researchgate.net Theoretical studies, often employing Density Functional Theory (DFT), are used to analyze conformational features, electronic properties, and reactivity. researchgate.netresearchgate.net

Computational methods are particularly valuable for characterizing the non-covalent forces observed in the solid state. Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index are applied to explore and quantify interactions like chalcogen bonds (e.g., Se···N, Se···Br) and hydrogen bonds. researchgate.netresearchgate.net For instance, DFT calculations and topological analysis have been used to explore the non-covalent interactions in adducts formed from 2-pyridylselenenyl chloride and nitriles. researchgate.netresearchgate.net These studies help to elucidate the nature of the Se-centered σ-holes—regions of positive electrostatic potential on the selenium atom—which act as donors in these chalcogen bonding interactions. mdpi.com Such computational analyses complement experimental X-ray data by providing energetic and electronic insights into the forces that dictate supramolecular assembly in this class of compounds.

Theoretical Studies on Electronic Structure and Reactivity

Theoretical and computational studies have become indispensable tools for elucidating the intricate electronic structure of this compound and understanding how this structure governs its reactivity. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide significant insights into the distribution of electrons and the nature of chemical bonding within the molecule.

A key feature of the electronic structure of 2-pyridineselenenyl halides, including the bromide, is the presence of regions of positive electrostatic potential, known as σ-holes, on the selenium atom. These σ-holes are located along the axis of the Se-Br bond and are a consequence of the anisotropic distribution of electron density around the selenium atom. The presence of these electropositive regions renders the selenium atom an effective electrophile and a chalcogen bond donor.

Computational studies, such as those performed at the ωB97X-D3/Sapporo-DZP-2012 level of theory, have been used to analyze the electronic properties and non-covalent interactions of related 2-pyridylselenenyl compounds. The Quantum Theory of Atoms in Molecules (QTAIM) analysis has been employed to characterize the nature of these interactions, confirming that chalcogen bonds involving the selenium atom are primarily non-covalent and attractive. In the solid state, the selenium atom in this compound can participate in multiple non-covalent interactions, including those with bromide anions, which influence its crystal packing and stability. These theoretical findings are crucial for rationalizing the compound's behavior in various chemical environments and for designing new synthetic applications.

| Theoretical Method | Key Finding | Implication for Reactivity | Reference |

|---|---|---|---|

| DFT (ωB97X-D3/Sapporo-DZP-2012) | Presence of σ-holes on the selenium atom. | Designates the Se atom as an electrophilic center and a chalcogen bond donor. | |

| QTAIM Analysis | Characterization of non-covalent interactions (chalcogen bonds) as attractive and non-covalent. | Explains intermolecular self-assembly and interactions with other molecules. | |

| Crystallographic Analysis & Non-covalent Interaction Studies | The Se atom forms non-covalent interactions with bromide anions, leading to a distorted square-planar coordination in related structures. | Influences solid-state structure, stability, and solubility. |

Computational Modeling of Reaction Pathways

Computational modeling is a powerful approach for investigating the mechanisms of reactions involving this compound. By calculating the energies of reactants, transition states, and products, researchers can map out the most favorable reaction pathways and gain a deeper understanding of the factors that control reaction outcomes.

One of the well-studied reaction pathways for 2-pyridylselenenyl halides is their reaction with nitriles. Computational studies have supported a mechanism where the electrophilic selenium atom of the selenenyl halide interacts with the lone pair of electrons on the nitrogen atom of the nitrile. This interaction is facilitated by the σ-hole on the selenium atom, which acts as a Lewis acidic site. This initial adduct formation can then be followed by cyclization to form 1,2,4-selenadiazoles. The modeling of this pathway helps to explain the high selectivity and yields observed in these types of reactions.

Another proposed reaction mechanism involves the interaction of this compound with alcohols, such as methanol (B129727). In this proposed pathway, the selenenyl bromide reacts with methanol to produce hydrogen bromide and a methyl selenite (B80905) intermediate. The subsequent addition of the generated hydrogen bromide to another molecule of this compound can lead to the formation of 1H-pyridine-2-selenenyl dibromide. While detailed computational modeling of this specific pathway is not extensively documented in the literature, it represents a plausible mechanism that could be further elucidated through theoretical calculations of transition states and activation energies. Such studies would provide valuable data on the feasibility and kinetics of the reaction.

| Reactant | Proposed Mechanism | Key Computational Insight | Product Type | Reference |

|---|---|---|---|---|

| Nitriles | Electrophilic attack of the Se atom on the nitrile nitrogen, followed by cyclization. | The reaction is guided by the σ-hole on the selenium atom, which acts as a Lewis acidic center. | 1,2,4-Selenadiazole adducts | |

| Methanol | Interaction with methanol to form a methyl selenite intermediate and HBr, which can then add to another molecule of the starting material. | This is a proposed mechanism that invites further computational investigation to determine energy barriers and transition states. | 1H-Pyridine-2-selenenyl dibromide |

Future Directions and Broader Impact in Synthetic Chemistry

Development of Enantioselective Selenofunctionalization Reactions

The introduction of a selenium functional group (selenofunctionalization) into organic molecules is a powerful synthetic tool. A significant frontier in this field is the development of enantioselective variants, which yield specific stereoisomers of a chiral molecule. This is crucial in fields like medicinal chemistry, where different enantiomers can have vastly different biological effects. The future development of enantioselective reactions involving pyridylselenyl moieties, such as that from 2-pyridineselenenyl bromide, is centered on the design of chiral selenium reagents and catalysts. nih.govnih.gov

The primary strategies for inducing enantioselectivity in selenofunctionalization reactions include:

Chiral Selenium Reagents: This approach involves modifying the selenium reagent itself with a chiral auxiliary. This auxiliary directs the selenium addition to one face of the substrate over the other, resulting in an enantiomerically enriched product.

Chiral Catalysts: A more atom-economical approach uses a chiral catalyst to control the stereochemical outcome. The catalyst can either activate the selenium reagent or the substrate, creating a chiral environment for the reaction to occur. nih.gov

While direct asymmetric catalysis using this compound has not been extensively reported, its structure is highly promising for the development of novel chiral ligands. The presence of both a soft selenium donor and a hard nitrogen donor allows for the creation of bidentate ligands that can coordinate to metal centers. researchgate.net By incorporating chirality into the pyridine (B92270) ring or an associated substituent, it is possible to design catalysts for a range of asymmetric transformations.

For instance, chiral pyridylselenyl ligands could be employed in transition metal-catalyzed reactions like allylic alkylations or conjugate additions. researchgate.net The precise coordination geometry enforced by the chiral ligand would be key to achieving high levels of enantioselectivity.

Table 1: Strategies for Enantioselective Selenofunctionalization

| Strategy | Description | Potential Role of Pyridylselenyl Moiety |

| Chiral Reagent/Auxiliary | A stoichiometric amount of a chiral molecule is attached to the selenium atom to direct the reaction stereochemistry. | A chiral group could be attached to the pyridine ring of a 2-pyridylselenyl derivative, creating a reagent for diastereoselective reactions. |

| Chiral Catalyst | A substoichiometric amount of a chiral catalyst (e.g., a Lewis acid or base complex) orchestrates the enantioselective transformation. | Chiral pyridyl-selenium compounds can act as bidentate ligands for metals (e.g., Copper, Palladium) to create highly effective asymmetric catalysts. researchgate.netresearchgate.net |

The ongoing research in this area focuses on synthesizing novel chiral organoselenium compounds and exploring their catalytic potential in a variety of asymmetric reactions. nih.gov

Catalytic Applications in Organic Transformations

The unique electronic properties of organoselenium compounds make them suitable for a variety of catalytic applications. The development of catalytic cycles where a pyridylselenyl species is the active catalyst or a key intermediate is a promising area of research. The pyridylseleno group, combining the properties of the pyridine ring and the selenium atom, offers unique potential in catalysis. researchgate.net

Metal complexes featuring pyridyl-selenium ligands have been explored for their catalytic activity. researchgate.net The selenium atom acts as a soft donor, readily coordinating to late transition metals, while the pyridine nitrogen is a hard donor, capable of interacting with a variety of metal centers. This "hard-soft" donor character can be exploited to fine-tune the electronic and steric properties of a metal catalyst, influencing its reactivity and selectivity. researchgate.net

One potential application is in oxidation catalysis. Organoselenium compounds are known to catalyze a range of oxidation reactions. A catalytic cycle could involve the oxidation of the pyridylselenyl moiety to a higher valent state (e.g., a selenoxide), which then acts as the oxidant before being reduced back to its initial state.

Furthermore, the reactivity of 2-pyridylselenyl halides with unsaturated bonds, such as the triple bond in nitriles, suggests potential for catalytic cycloaddition reactions. nih.gov A catalytic process could be envisioned where the pyridylselenyl group facilitates the formation of heterocyclic structures.

Table 2: Potential Catalytic Roles of Pyridylselenyl Compounds

| Catalytic Application Area | Mechanistic Role of Pyridylselenyl Moiety | Example Reaction Type |

| Transition Metal Catalysis | Acts as a tunable ligand to modify the properties of a catalytically active metal center. researchgate.net | Cross-coupling reactions (e.g., Suzuki, Heck), hydrogenation, hydrosilylation. rsc.org |

| Oxidation Catalysis | Cycles between different oxidation states (e.g., Se(II)/Se(IV)) to transfer oxygen atoms to a substrate. | Epoxidation of alkenes, oxidation of alcohols. |

| Electrophilic Activation | The selenium atom acts as an electrophile to activate π-systems (alkenes, alkynes) towards nucleophilic attack. | Cyclofunctionalization, amidoselenation. researchgate.net |

The design of new catalytic systems based on the unique properties of the pyridylseleno group is a key direction for future research, aiming to develop more efficient and selective organic transformations.

Synthesis of Advanced Materials via Organoselenium Intermediates

Organoselenium compounds are increasingly recognized for their utility as precursors and building blocks for advanced functional materials. researchgate.net Their applications span from semiconductor manufacturing to the development of novel polymers with specific optical or electronic properties. The pyridylseleno functional group is particularly promising for materials science. Bis(pyridyl) diselenides, which are direct precursors to this compound, have been identified as excellent building blocks for creating nanomaterials and metal-organic frameworks (MOFs). researchgate.netnih.gov

The reactivity of intermediates like this compound allows for the incorporation of the pyridylseleno unit into larger molecular architectures, such as polymers. nih.govroutledge.com Through post-polymerization modification, the pyridylseleno group could be attached to a pre-existing polymer backbone. escholarship.orgrsc.org This process would imbue the final material with the properties of the functional group.

Potential applications for such functionalized polymers include:

Conducting Polymers: The selenium atoms and aromatic pyridine rings can facilitate charge transport along the polymer chain.

Optical Materials: The presence of heavy atoms like selenium can lead to interesting photophysical properties, such as high refractive indices or nonlinear optical behavior.

Self-Assembling Materials: The coordinating ability of the pyridine nitrogen and the selenium atom can be used to direct the self-assembly of polymer chains into well-defined nanostructures through coordination with metal ions.

The synthesis of monomers containing the pyridylseleno moiety is another viable strategy. Polymerization of these monomers would lead to materials where the functional group is an integral part of the repeating unit, ensuring a high and uniform loading.

Table 3: Applications of Pyridylselenyl Intermediates in Materials Synthesis

| Material Type | Synthetic Strategy | Potential Functionality |

| Metal-Organic Frameworks (MOFs) | Use of bis(pyridyl) diselenides as multitopic linkers to connect metal nodes. researchgate.net | Catalysis, gas storage, chemical sensing. |

| Functionalized Polymers | Grafting of this compound onto reactive sites of a polymer backbone. | Enhanced conductivity, specific optical properties, metal coordination sites. rsc.org |

| Nanomaterials | Decomposition of organoselenium precursors to form metal selenide (B1212193) quantum dots or nanoparticles. researchgate.net | Components in solar cells, LEDs, and bio-imaging agents. |

The versatility of the pyridylseleno group makes it a valuable target for the design of next-generation materials with tailored electronic, optical, and chemical properties.

Q & A

Q. What are the synthetic routes and structural characteristics of 2-pyridineselenenyl bromide?

this compound is typically synthesized via halogenation of pyridine derivatives. A common method involves reacting pyridine with selenium and bromine under controlled conditions. The selenium atom binds to the pyridine ring at the 2-position, while bromine acts as the leaving group. Structural characterization via X-ray crystallography or NMR spectroscopy confirms the planar geometry of the pyridine ring and the Se–Br bond length (~2.3–2.5 Å), which is critical for its reactivity .

Q. How is this compound utilized in annulation reactions to synthesize heterocycles?

This reagent participates in electrophilic annulation reactions with alkenes or alkynes. For example, reactions with styrene derivatives form selenazolo[3,2-a]pyridinium heterocycles. The bromine atom undergoes nucleophilic substitution with the pyridine nitrogen, enabling cyclization. Typical conditions involve dichloromethane at 0–25°C, with yields ranging from 78% to 95% depending on substituents .

Advanced Research Questions

Q. Why do 2-pyridineselenenyl chloride analogs often outperform bromide derivatives in annulation reactions?

Chlorides exhibit higher electrophilicity due to the smaller atomic radius of chlorine, which enhances reactivity in nucleophilic substitution. Comparative studies show chloride derivatives achieve near-quantitative yields (e.g., 100% with styrene), while bromides yield 78–95% under identical conditions. However, bromides may be preferred when steric hindrance is minimal or when bromine’s leaving-group ability is advantageous in specific mechanistic pathways .

Q. How do substituents on alkene substrates influence reaction efficiency and regioselectivity?

Substituent effects are critical:

- Electron-donating groups (e.g., MeO) stabilize transition states, improving yields (95% for bromide with MeO-substituted styrene).

- Steric hindrance (e.g., α-methylstyrene) reduces yields (81% for chloride, mixtures for bromide) due to hindered nucleophilic attack.

- Aromatic ring substituents (e.g., para-methyl) have negligible impact, suggesting electronic effects dominate over steric factors in these positions .

Q. What analytical methodologies are recommended for characterizing reaction intermediates and products?

- NMR spectroscopy : ¹H/¹³C/⁷⁷Se NMR to track selenium coordination and ring closure.

- Mass spectrometry : High-resolution MS to confirm molecular ions and fragmentation patterns.

- X-ray crystallography : Resolves Se–Br bond geometry and regiochemistry in heterocycles.

- HPLC : Monitors reaction progress and purity, especially for air-sensitive intermediates .

Q. How should researchers address contradictions in yield data across studies?

Discrepancies often arise from subtle differences in reaction conditions (e.g., solvent polarity, temperature gradients). For example, this compound achieves 95% yield with trans-anethole but only 78% with styrene. Systematically varying parameters (e.g., using a Design of Experiments approach) and reporting detailed protocols (per IUPAC guidelines) ensures reproducibility .

Q. What safety protocols are essential when handling this compound?

- Ventilation : Use fume hoods to avoid inhalation (acute toxicity: Hazard Class 3).

- PPE : Nitrile gloves, lab coats, and eye protection.

- First aid : For skin contact, wash with soap/water; for eye exposure, rinse ≥15 minutes.

- Waste disposal : Neutralize with sodium thiosulfate before disposal in halogenated waste containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.